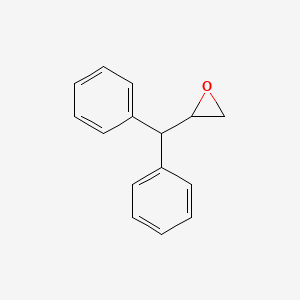

2-(Diphenylmethyl)oxirane

Description

Properties

CAS No. |

15701-83-4 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

2-benzhydryloxirane |

InChI |

InChI=1S/C15H14O/c1-3-7-12(8-4-1)15(14-11-16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |

InChI Key |

QEZITUGLJWMLCF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Diphenylmethyl Oxirane

Conventional and Established Synthetic Routes for Oxiranes

The formation of the oxirane ring is a well-established transformation in organic synthesis, with several reliable methods at the disposal of chemists. These foundational routes, while not always providing stereochemical control, are crucial for understanding the fundamental reactivity that leads to epoxide formation.

Oxidation of Precursor Alkenes: Mechanistic Considerations

The direct oxidation of an alkene is one of the most common methods for synthesizing epoxides. nih.govvisualizeorgchem.comlibretexts.org For the synthesis of 2-(Diphenylmethyl)oxirane, the precursor alkene would be 1,1-diphenylpropene. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The mechanism of this epoxidation is believed to be a concerted process, often referred to as the "butterfly mechanism." mdma.ch In this single-step reaction, the peroxy acid delivers an oxygen atom to the double bond of the alkene. The π bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, the O-H bond of the peroxy acid breaks, and the proton is transferred to the carbonyl oxygen of the peroxy acid, while the O-O bond cleaves. This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product. For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide. libretexts.org

The rate of epoxidation is influenced by the electronic nature of the alkene. Electron-donating groups on the alkene increase the nucleophilicity of the double bond, leading to a faster reaction. Conversely, electron-withdrawing groups decrease the reaction rate. mdma.ch

Halohydrin-Mediated Cyclization Approaches: Stereochemical Control

An alternative two-step approach to oxirane synthesis involves the formation and subsequent cyclization of a halohydrin. researchgate.net In the context of synthesizing this compound, this would begin with the reaction of 1,1-diphenylpropene with a halogen (e.g., Br₂ or Cl₂) in the presence of water. This reaction proceeds through a cyclic halonium ion intermediate. Water then acts as a nucleophile, attacking one of the carbons of the halonium ion, leading to the formation of a halohydrin.

The regioselectivity of the nucleophilic attack is governed by Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state. The stereochemistry of this addition is anti, meaning the halogen and the hydroxyl group are on opposite faces of the original double bond. mdma.chlscollege.ac.in

The second step is an intramolecular Williamson ether synthesis. Treatment of the halohydrin with a base (e.g., sodium hydroxide) deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the halogen in an SN2 reaction, displacing the halide and forming the oxirane ring. This intramolecular cyclization occurs with inversion of configuration at the carbon bearing the halogen. The stereochemical outcome of the final epoxide is therefore dependent on the stereochemistry of the intermediate halohydrin.

Darzens Condensation Variants for Oxirane Formation

The Darzens condensation is a classic method for the formation of α,β-epoxy esters (glycidic esters) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a base. lscollege.ac.inorganic-chemistry.orgstudy.comwikipedia.orgmychemblog.com To synthesize a precursor to this compound, one could envision the condensation of benzophenone (B1666685) with an α-haloester like ethyl chloroacetate.

The mechanism begins with the deprotonation of the α-haloester by a strong base (e.g., sodium ethoxide or potassium tert-butoxide) to form a resonance-stabilized enolate. lscollege.ac.inwikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone (benzophenone). The resulting alkoxide intermediate then undergoes an intramolecular SN2 reaction, where the alkoxide displaces the adjacent halide to form the epoxide ring. organic-chemistry.orgwikipedia.org This reaction can produce a mixture of cis and trans diastereomers of the resulting glycidic ester. The stereochemical outcome can be influenced by the reaction conditions, including the base, solvent, and temperature.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving high levels of stereocontrol in the synthesis of this compound is crucial for its application in the synthesis of chiral molecules. Modern synthetic methods have been developed to address this challenge, primarily through the use of chiral catalysts or chiral auxiliaries.

Chiral Catalyst-Mediated Epoxidation Strategies (e.g., Co(III) Salen)

The enantioselective epoxidation of unfunctionalized alkenes has been revolutionized by the development of chiral transition metal catalysts. Among the most successful are the salen-based catalysts, particularly those of manganese and cobalt. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese(III)-salen complex, is a powerful tool for the asymmetric epoxidation of a wide range of alkenes. wikipedia.org

| Catalyst System | Alkene Substrate | Oxidant | Enantiomeric Excess (ee) |

| Chiral Mn(III)-salen (Jacobsen's Catalyst) | Various unfunctionalized alkenes | NaOCl | >90% |

| Chiral Co(III)-salen | Racemic terminal epoxides (kinetic resolution) | H₂O | High ee for recovered epoxide and diol |

This table represents the general capabilities of salen-based catalysts as specific data for 1,1-diphenylpropene was not found in the provided search results.

Resolution of Racemic Mixtures for Enantiopure Access

The synthesis of this compound, like many chiral molecules prepared from achiral precursors, typically results in a racemic mixture, which is a 50:50 mixture of its two enantiomers. The separation of these enantiomers, a process known as resolution, is crucial for applications where a single enantiomer is required. wikipedia.orgrsc.org Since enantiomers possess identical physical properties, their separation relies on converting them into diastereomers with different physical properties or on processes where they react at different rates. wikipedia.org

Kinetic resolution (KR) is a predominant strategy for resolving racemic epoxides. wikipedia.org This technique employs a chiral catalyst or reagent that reacts at a different rate with each enantiomer. wikipedia.org Consequently, one enantiomer is preferentially converted into a new product, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess (ee). wikipedia.org A significant drawback of traditional KR is that the maximum theoretical yield for the recovered, unreacted enantiomer is 50%. rsc.org

Hydrolytic Kinetic Resolution (HKR) has emerged as a powerful and practical method, particularly for terminal epoxides, pioneered by Jacobsen and coworkers. wikipedia.orgnih.gov This method utilizes chiral cobalt-salen complexes to catalyze the enantioselective ring-opening of the epoxide with water. nih.govyoutube.com One enantiomer is selectively hydrolyzed to the corresponding 1,2-diol, which can be easily separated from the unreacted epoxide. youtube.comunipd.it The HKR process is highly valued for its practical advantages, including the use of water as an inexpensive and environmentally benign nucleophile, low catalyst loadings (as low as 0.2 mol%), and the ability to recycle the catalyst. nih.govunipd.it This method routinely provides access to both the unreacted epoxide and the 1,2-diol product in highly enantioenriched forms (≥99% ee). wikipedia.orgunipd.it While extensively developed for terminal epoxides, the principles of HKR are a benchmark in epoxide resolution. unipd.itacs.org

Enzymatic kinetic resolution offers a highly selective alternative. Lipases are commonly used enzymes that can differentiate between enantiomers in a racemic mixture. rsc.orgmdpi.com The resolution is typically achieved through enantioselective acylation or hydrolysis. acs.org In the presence of an acyl donor, a lipase (B570770) will selectively acylate one enantiomer of the epoxide (if it contains a suitable functional group) or a derivative, leaving the other enantiomer untouched. This creates a product with different physical properties, allowing for separation. mdpi.com

Dynamic Kinetic Resolution (DKR) represents a more advanced approach that overcomes the 50% yield limitation of standard KR. rsc.orgacs.org DKR combines a highly enantioselective reaction with an in-situ racemization of the starting material. rsc.org As the faster-reacting enantiomer is consumed, the racemization catalyst continuously converts the slower-reacting enantiomer into the faster-reacting one. acs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. princeton.edu For epoxides, this can involve combining an enzymatic resolution with a compatible racemization catalyst. acs.org

For disubstituted epoxides, such as this compound, specific methods have been developed. Research has shown that chiral organocatalysts can be used for the kinetic resolution of disubstituted epoxides through their reaction with carbon dioxide under solvent-free conditions to form cyclic carbonates enantioselectively. acs.org

| Resolution Method | Typical Catalyst/Reagent | Principle | Key Outcome |

|---|---|---|---|

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) Complexes | Enantioselective hydrolysis of one epoxide enantiomer to a 1,2-diol. unipd.itacs.org | Yields highly enantioenriched unreacted epoxide (>99% ee) and the corresponding diol. nih.gov |

| Enzymatic Kinetic Resolution | Lipases (e.g., from Candida rugosa) | Enantioselective acylation or hydrolysis of the substrate. mdpi.com | Produces an acylated product and unreacted starting material with high enantiomeric purity. mdpi.com |

| Dynamic Kinetic Resolution (DKR) | Combination of an enzyme (e.g., lipase) and a metal racemization catalyst (e.g., Ru-based). rsc.org | Simultaneous enantioselective reaction and racemization of the slower-reacting enantiomer. rsc.org | Theoretically allows for >50% yield (up to 100%) of a single enantiomeric product. princeton.edu |

| Organocatalytic KR with CO₂ | Chiral Macrocyclic Organocatalysts + TBAI | Enantioselective formation of a cyclic carbonate from one epoxide enantiomer using CO₂. acs.org | Effective for resolving disubstituted epoxides under solvent-free conditions. acs.org |

Green Chemistry Principles and Sustainable Synthetic Pathways for Oxiranes

The synthesis of oxiranes, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.comresearchgate.net This involves developing sustainable pathways that are both environmentally benign and economically viable. researchgate.net

Solvent-Free and Catalytic Systems in Oxirane Synthesis

A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. This has led to the development of solvent-free reaction conditions for epoxidation. nih.govrsc.org In such systems, the liquid alkene substrate itself can act as the solvent, or the reaction is run between neat reagents, often with a heterogeneous catalyst. nih.gov These approaches simplify workup procedures, reduce waste, and lower costs. nih.gov

The use of efficient catalysts is central to green oxirane synthesis. Modern catalytic systems are designed to operate under mild conditions and utilize environmentally friendly oxidants.

Green Oxidants : The shift is away from traditional peracids like m-CPBA, which generate stoichiometric acidic waste, towards cleaner oxidants. mdpi.com Hydrogen peroxide (H₂O₂) is a highly attractive alternative, as its only byproduct is water. mdpi.comresearchgate.net Molecular oxygen is an even more ideal oxidant, producing no byproducts, though its activation can be challenging. mdpi.comresearchgate.net

Catalytic Systems : A variety of metal-based catalysts have been developed to activate these green oxidants for alkene epoxidation.

Tungsten-based catalysts have shown high efficacy for epoxidation using H₂O₂, often allowing for solvent-free conditions. nih.govresearchgate.net Heterogenized tungsten coordination compounds can be recovered and reused multiple times without a significant loss of activity. nih.gov

Manganese salts (e.g., MnSO₄), in combination with a bicarbonate buffer, can catalyze the epoxidation of various alkenes using H₂O₂. organic-chemistry.org

Methyltrioxorhenium (MTO) is another potent catalyst for H₂O₂-based epoxidations, with additives like pyridine (B92270) or pyrazole (B372694) used to modulate its activity and prevent ring-opening of sensitive epoxides. organic-chemistry.org

Gold-based catalysts , particularly gold nanoparticles supported on materials like graphite, have been shown to be effective for the selective epoxidation of alkenes under mild, solvent-free conditions. rsc.org

Electrochemical methods represent an emerging green strategy. In one approach, water serves as the oxygen source for epoxidation in an electrochemical cell, generating the epoxide and valuable hydrogen gas with minimal waste and no CO₂ emissions. acs.org

| Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|

| Heterogenized Tungsten Coordination Compound | H₂O₂ | Effective under solvent-free conditions; catalyst is reusable. | nih.gov |

| Manganese Salts (e.g., MnSO₄) / Bicarbonate | H₂O₂ | Simple and inexpensive catalyst for a range of alkenes. | organic-chemistry.org |

| Methyltrioxorhenium (MTO) / Pyridine derivative | H₂O₂ | Highly efficient system; additives protect sensitive epoxides. | organic-chemistry.org |

| Gold Nanoparticles on Graphite | TBHP (initiator) / O₂ | Mild, solvent-free conditions; reusable catalyst. | rsc.org |

| Manganese Oxide Nanoparticles (Electrochemical) | H₂O (as oxygen source) | Operates at room temperature and pressure; co-produces H₂. | acs.org |

Atom Economy and Efficiency in Synthetic Route Design

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating what percentage of the atoms in the reactants are incorporated into the desired final product. The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

A reaction with high atom economy is inherently more sustainable because it generates less waste. Epoxidation reactions provide a clear illustration of this principle.

Traditional Peracid Epoxidation (e.g., with m-CPBA) : This is a classic method for synthesizing epoxides. youtube.com The reaction involves the transfer of an oxygen atom from the peracid to the alkene.

Alkene + m-CPBA → Epoxide + m-Chlorobenzoic Acid In this process, the entire molecule of m-chlorobenzoic acid is generated as a stoichiometric byproduct. This results in a significantly low atom economy, as a large portion of the reactant mass is converted into waste.

Epoxidation with Hydrogen Peroxide (H₂O₂) : This method offers a substantial improvement in atom economy.

Alkene + H₂O₂ → Epoxide + H₂O The only byproduct is water, a harmless and low-molecular-weight molecule. This pathway incorporates a much higher percentage of reactant atoms into the final epoxide product.

Epoxidation with Molecular Oxygen (O₂) : This represents the ideal scenario in terms of atom economy.

2 Alkene + O₂ → 2 Epoxide In this case, all atoms from the reactants are incorporated into the desired product, leading to a theoretical atom economy of 100%. However, achieving high selectivity with molecular oxygen often requires sophisticated catalytic systems to prevent overoxidation and other side reactions. mdpi.comresearchgate.net

Designing synthetic routes that favor addition reactions (like direct epoxidation with O₂) over substitution or elimination reactions, and that utilize catalytic reagents instead of stoichiometric ones, is key to maximizing atom economy and achieving a truly green synthesis. mdpi.com

| Epoxidation Method | General Reaction | Byproduct | Atom Economy Assessment |

|---|---|---|---|

| Using Peracids (e.g., m-CPBA) | Alkene + RCO₃H → Epoxide + RCO₂H | Carboxylic Acid (stoichiometric) | Poor. A significant portion of the reagent mass becomes waste. |

| Using Hydrogen Peroxide | Alkene + H₂O₂ → Epoxide + H₂O | Water | Excellent. The only byproduct is benign and has a low molecular weight. |

| Using Molecular Oxygen | 2 Alkene + O₂ → 2 Epoxide | None | Ideal (100%). All reactant atoms are incorporated into the product. |

Reactivity and Mechanistic Investigations of 2 Diphenylmethyl Oxirane

Epoxide Ring-Opening Reactions: Regio- and Stereoselectivity

The cleavage of the epoxide ring in 2-(diphenylmethyl)oxirane can be initiated by nucleophiles, acids, or photochemical energy. The presence of the bulky and electronically influential diphenylmethyl group plays a crucial role in directing the outcome of these reactions.

Nucleophilic Ring Opening: Scope of Nucleophiles and Reaction Conditions

Nucleophilic attack on the epoxide ring typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the carbon atoms of the ring, leading to the simultaneous cleavage of a carbon-oxygen bond. The regioselectivity of this attack is primarily governed by steric factors, with the nucleophile preferentially attacking the less substituted carbon atom.

The introduction of alkyl and aryl groups through the ring-opening of this compound can be achieved using organometallic reagents such as Grignard reagents and organocuprates. These reactions are powerful methods for carbon-carbon bond formation.

Grignard reagents (RMgX) are strong nucleophiles that readily attack the less sterically hindered carbon of the epoxide ring. umich.eduresearchgate.net The reaction of this compound with a Grignard reagent, followed by an acidic workup, is expected to yield an alcohol with the alkyl or aryl group from the Grignard reagent attached to the terminal carbon.

Organocuprates, also known as Gilman reagents (R(_2)CuLi), are softer nucleophiles compared to Grignard reagents and are also highly effective for the ring-opening of epoxides. rsc.org They exhibit a strong preference for attacking the less substituted carbon atom in an S(_N)2 fashion, resulting in the formation of a new carbon-carbon bond with inversion of stereochemistry if the carbon is chiral. rsc.orgresearchgate.net

Table 1: Representative Alkylation and Arylation Reactions of Epoxides

| Reagent Type | General Formula | Expected Product with this compound |

| Grignard Reagent | RMgX | 1,1-Diphenyl-3-substituted-2-propanol |

| Organocuprate | R(_2)CuLi | 1,1-Diphenyl-3-substituted-2-propanol |

The versatility of epoxide chemistry allows for the synthesis of a wide array of functional groups, including diols, alcohols, ethers, and amines, through nucleophilic ring-opening reactions.

Diols: The hydrolysis of epoxides, either under acidic or basic conditions, yields 1,2-diols. rsc.org In a base-catalyzed mechanism, a hydroxide ion acts as the nucleophile, attacking the less substituted carbon to form a trans-diol after protonation. rsc.org

Alcohols: The reduction of epoxides with strong hydride reagents like lithium aluminum hydride (LiAlH(_4)) is a common method for the synthesis of alcohols. The hydride ion (H) acts as the nucleophile and attacks the less hindered carbon atom of the epoxide ring, leading to the formation of an alcohol upon workup. researchgate.netresearchgate.netnih.gov

Ethers: The ring-opening of epoxides with alcohols or alkoxides results in the formation of β-hydroxy ethers. This reaction can be catalyzed by either acid or base. In a base-catalyzed reaction, an alkoxide ion attacks the less substituted carbon of the epoxide.

Amines: The reaction of epoxides with ammonia or primary or secondary amines, known as aminolysis, yields β-amino alcohols. This reaction typically proceeds via an S(_N)2 mechanism, with the amine attacking the less hindered carbon of the epoxide ring.

Table 2: Synthesis of Diols, Alcohols, Ethers, and Amines from Epoxides

| Product Type | Reagents | General Reaction |

| Diol | H(_2)O, H or OH | Epoxide Hydrolysis |

| Alcohol | LiAlH(_4), then H(_2)O | Epoxide Reduction |

| Ether | ROH, H or RO, Na | Epoxide Alcoholysis |

| Amine | NH(_3), RNH(_2), or R(_2)NH | Epoxide Aminolysis |

Acid-Catalyzed Ring Opening: Mechanistic Pathways

Under acidic conditions, the ring-opening of epoxides follows a different mechanistic pathway compared to base-catalyzed reactions. The reaction is initiated by the protonation of the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack by activating it as a better leaving group. nih.govnih.gov

The subsequent nucleophilic attack can exhibit characteristics of both S(_N)1 and S(_N)2 reactions. nih.gov For epoxides that can form a stable carbocation upon ring opening, the mechanism has significant S(_N)1 character. In the case of this compound, the carbon atom bearing the diphenylmethyl group is tertiary and benzylic, which can stabilize a positive charge through resonance and inductive effects.

Therefore, in the acid-catalyzed ring-opening of this compound, the nucleophile is expected to preferentially attack the more substituted carbon atom. This is because in the transition state, this carbon atom bears a significant partial positive charge, resembling a carbocation. nih.govnih.gov The attack of the nucleophile from the side opposite to the C-O bond leads to the formation of a trans-product.

Mechanistic Steps for Acid-Catalyzed Ring Opening:

Protonation of the epoxide oxygen: The acid catalyst protonates the oxygen atom of the epoxide ring, forming a good leaving group (an alcohol).

Nucleophilic attack: A weak nucleophile, such as water or an alcohol, attacks one of the carbon atoms of the protonated epoxide. In the case of this compound, this attack occurs preferentially at the more substituted carbon due to the stabilization of the developing positive charge.

Deprotonation: The resulting protonated product is deprotonated to yield the final ring-opened product.

Radical and Photochemical Ring Opening Reactions

Beyond nucleophilic and acid-catalyzed pathways, the epoxide ring can also be opened through radical and photochemical processes. These methods often lead to different reactivity patterns and products.

The photochemical ring-opening of oxiranes can proceed through either homolytic or heterolytic cleavage of the C-C or C-O bonds. The outcome is highly dependent on the substituents on the oxirane ring. For aryl-substituted oxiranes, such as this compound, photochemical cleavage of the C-C bond is a known pathway, leading to the formation of a carbonyl ylide intermediate. umich.edu

Upon irradiation, this compound is expected to undergo a disrotatory ring opening to form a transient carbonyl ylide. This highly reactive intermediate can then undergo various subsequent reactions, including cycloadditions with dipolarophiles. The formation of the carbonyl ylide represents a heterolytic cleavage of the C-C bond, where the electrons from this bond move to form the ylide structure.

Alternatively, photoinduced homolysis of the C-C bond could lead to the formation of a diradical species. For diphenylmethyl derivatives in general, photoinduced bond cleavage is a known route to generate both diphenylmethyl radicals and cations, suggesting that both homolytic and heterolytic pathways are plausible depending on the specific conditions and the nature of the excited state. researchgate.net

Transformation into Derivatized Analogues and Related Compounds

The strained oxirane ring of this compound serves as a versatile handle for the introduction of various functional groups, enabling its transformation into a wide array of derivatized analogues.

The most common derivatization strategy for epoxides is nucleophilic ring-opening, which can proceed under either acidic or basic conditions. jsynthchem.com This reaction leads to the formation of β-functionalized alcohols with high regioselectivity. For this compound, nucleophilic attack is expected to occur predominantly at the less sterically hindered carbon atom of the oxirane ring.

A diverse range of nucleophiles can be employed for this purpose, including:

Amines: Reaction with primary or secondary amines yields valuable β-amino alcohols, which are important structural motifs in many biologically active compounds. researchgate.netgchemglobal.com

Thiols: Thiolates can open the epoxide ring to produce β-hydroxy sulfides.

Grignard Reagents and Organolithium Compounds: These carbon nucleophiles allow for the formation of new carbon-carbon bonds, leading to more complex alcohol derivatives. libretexts.org

Azides: Ring-opening with azide followed by reduction provides access to β-amino alcohols.

These functional group interconversions provide a powerful platform for the synthesis of a library of compounds based on the this compound scaffold.

| Nucleophile | Product Type | General Conditions | Reference |

|---|---|---|---|

| Aniline | β-Amino alcohol | Lewis acid catalysis or thermal conditions | rsc.org |

| Thiophenol | β-Hydroxy sulfide | Base catalysis | acs.org |

| Methylmagnesium bromide | Alcohol with new C-C bond | Anhydrous ether | libretexts.org |

| Sodium azide | β-Azido alcohol | Polar aprotic solvent | acs.org |

Under acidic conditions, this compound is expected to undergo rearrangement reactions. The most probable rearrangement is the Meinwald rearrangement, which involves the Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound. nih.govorganic-chemistry.org

The mechanism of the Meinwald rearrangement typically proceeds through the following steps:

Coordination of a Lewis acid to the epoxide oxygen, which activates the ring towards opening.

Cleavage of a C-O bond to form a carbocation intermediate. The stability of this carbocation dictates the regioselectivity of the ring opening. In the case of this compound, the carbocation would be stabilized by the adjacent phenyl groups.

A 1,2-hydride or 1,2-alkyl/aryl shift to the carbocationic center.

Deprotonation to yield the final carbonyl product.

For this compound, a 1,2-hydride shift would lead to the formation of 2,2-diphenylacetaldehyde. This rearrangement provides a direct route to synthetically useful aldehydes and ketones from epoxides. researchgate.net

| Epoxide Substrate | Catalyst/Conditions | Major Rearrangement Product | Reference |

|---|---|---|---|

| Styrene (B11656) oxide | BF3·OEt2 | Phenylacetaldehyde | nih.gov |

| 1,1-Diphenyloxirane | Aqueous acid | Diphenylacetaldehyde | nih.gov |

| Limonene oxide | Bismuth triflate | Dihydrocarvone | nih.gov |

Catalysis in this compound Transformations

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving this compound, enabling the development of efficient and stereoselective synthetic methods.

Transition metal catalysis offers powerful methods for the functionalization of epoxides. Palladium and nickel catalysts have been shown to be particularly effective in promoting cross-coupling reactions of epoxides with a variety of partners.

Palladium-catalyzed reactions of epoxides often involve the formation of a π-allyl palladium intermediate upon oxidative addition of a palladium(0) species to the epoxide. This intermediate can then react with a nucleophile. While this is more common for vinyl epoxides, palladium catalysts can also effect the ring-opening of other epoxides. For example, palladium-catalyzed reactions of aryl epoxides with organoboron reagents have been reported.

Nickel-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of C-C bonds from epoxides. Nickel catalysts can mediate the coupling of aryl halides with epoxides, proceeding through a reductive coupling mechanism. chemrxiv.orgnih.gov The regioselectivity of the epoxide ring-opening can often be controlled by the choice of ligand and reaction conditions. For a substrate like this compound, nickel-catalyzed coupling with an aryl halide could potentially lead to the formation of a 1,2-diaryl ethanol derivative.

| Catalyst System | Epoxide Substrate | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Ni(COD)2 / bipyridine | Styrene oxide | Aryl halide | β-Aryl alcohol | chemrxiv.org |

| Pd(OAc)2 / PPh3 | Cyclohexene oxide | Phenylboronic acid | trans-2-Phenylcyclohexanol | |

| NiCl2(dppe) | Propylene (B89431) oxide | Grignard reagent | Secondary alcohol |

Organocatalysis provides a powerful, metal-free approach to the asymmetric transformation of epoxides. Chiral organocatalysts can activate the epoxide and/or the nucleophile through non-covalent interactions, such as hydrogen bonding, to achieve high levels of enantioselectivity.

Chiral Phosphoric Acids (CPAs) have proven to be excellent catalysts for the desymmetrization of meso-epoxides and the kinetic resolution of racemic epoxides. acs.orgnih.gov In the context of this compound, which is chiral, a CPA could be employed in a kinetic resolution. This would involve the enantioselective ring-opening of one enantiomer with a nucleophile at a faster rate than the other, allowing for the separation of the unreacted epoxide and the ring-opened product in enantioenriched forms. acs.orgacs.org

The mechanism of CPA catalysis typically involves a dual activation mode, where the acidic proton of the phosphoric acid activates the epoxide by protonating the oxygen atom, while the basic phosphoryl oxygen activates the nucleophile. This highly organized transition state allows for efficient transfer of chirality from the catalyst to the product.

| Organocatalyst | Reaction Type | Epoxide Type | Nucleophile | Outcome | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid (TRIP) | Desymmetrization | meso-Cyclohexene oxide | Aryl thiol | High enantioselectivity | acs.orgnih.gov |

| Chiral Thiourea | Kinetic Resolution | Racemic styrene oxide | Aniline | Good enantioselectivity | acs.org |

| Chiral Squaramide | Kinetic Resolution | Racemic terminal epoxides | CO2 (with TBAI) | Moderate enantioselectivity | acs.org |

Stereochemical Aspects and Chiroptical Properties of 2 Diphenylmethyl Oxirane

Absolute and Relative Stereochemistry: Chiral Centers and Enantiomers

The concept of stereochemistry is crucial for describing molecules in three dimensions. Absolute configuration refers to the actual 3D spatial arrangement of substituents at a chiral center, commonly designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. ox.ac.uk In contrast, relative configuration describes the position of substituents with respect to each other within a molecule, often denoted by terms like cis/trans or syn/anti, which is relevant for molecules with multiple stereocenters. ox.ac.ukreddit.com

The structure of 2-(diphenylmethyl)oxirane features a three-membered epoxide ring. The carbon atom at position 2 (C2) of the oxirane ring is bonded to four different groups: a hydrogen atom, the diphenylmethyl group (-CH(Ph)₂), the oxygen atom of the ring, and the C3 carbon of the ring. This makes the C2 atom a stereogenic, or chiral center . youtube.com

Due to the presence of this single chiral center, this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images. ox.ac.uk These two stereoisomers are known as enantiomers . They exhibit identical physical properties such as melting point and boiling point, but differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude. kud.ac.in The two enantiomers of this compound are designated as (R)-2-(diphenylmethyl)oxirane and (S)-2-(diphenylmethyl)oxirane.

Stereocontrol in Synthesis and Reactions

Achieving control over the stereochemical outcome of a chemical reaction is a central goal in modern organic synthesis. For this compound, this involves methods that can selectively produce one enantiomer over the other (enantioselective synthesis) or control the formation of new stereocenters in subsequent reactions (diastereoselective synthesis).

The stereochemical configuration of a product is often directly dependent on the stereochemistry of the starting materials, a principle known as stereospecificity. The synthesis of an enantiomerically pure epoxide like (R)- or (S)-2-(diphenylmethyl)oxirane typically requires a strategy that introduces chirality in a controlled manner.

One common approach is the asymmetric epoxidation of the corresponding prochiral alkene, 3,3-diphenylpropene. Using a chiral catalyst or reagent can favor the formation of one enantiomer of the epoxide over the other.

Alternatively, a stereospecific synthesis can be employed starting from a chiral precursor. For instance, an enantiopure halohydrin can be synthesized and subsequently cyclized under basic conditions via an intramolecular Sₙ2 reaction (Williamson ether synthesis) to form the epoxide. In this process, the stereochemistry of the halohydrin directly dictates the stereochemistry of the resulting oxirane, as the cyclization occurs with an inversion of configuration at the carbon atom bearing the leaving group. Therefore, starting with an enantiomerically pure precursor ensures the formation of an enantiomerically pure product. researchgate.net

Stereocontrol is also critical in reactions involving chiral epoxides. The inherent chirality of this compound can influence the stereochemical outcome of its transformations.

Enantioselectivity in reactions of racemic this compound is often observed in kinetic resolutions. In this process, a chiral catalyst or reagent reacts at a different rate with each enantiomer of the epoxide. For example, in the hydrolytic kinetic resolution (HKR) of terminal epoxides, a chiral Co(III)-salen complex can catalyze the ring-opening of one enantiomer by water much faster than the other, leaving the unreacted epoxide enriched in the slower-reacting enantiomer and producing an enantiopure 1,2-diol. organicreactions.org This allows for the separation of the racemic mixture into its constituent enantiomers.

Diastereoselectivity arises when a reaction of an enantiopure epoxide creates a new stereocenter. researchgate.net The pre-existing chiral center at C2 directs the incoming reagent to a specific face of the molecule, resulting in the preferential formation of one diastereomer over the other. researchgate.net For instance, the ring-opening of enantiopure this compound with a nucleophile can proceed via attack at either C2 or the less substituted C3. An Sₙ2 attack at the chiral C2 center would lead to an inversion of its configuration. If the attacking nucleophile leads to the creation of a new stereocenter, the stereochemical relationship between the original center and the new one defines the diastereoselectivity of the reaction. rsc.orgorganic-chemistry.org

The table below illustrates the diastereoselective outcome of a representative reaction where a chiral amine is used to open a chiral epoxide, a key step in the synthesis of vicinal amino alcohols. rsc.org

| Reactant Epoxide | Nucleophile | Product | Diastereomeric Ratio (dr) |

|---|---|---|---|

| (R)-Styrene Oxide | Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | (1R,2R)-2-Amino-1-phenylethanol derivative | >95:5 |

| (S)-Styrene Oxide | Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | (1S,2R)-2-Amino-1-phenylethanol derivative | >95:5 |

This table shows data for a related compound, styrene (B11656) oxide, to illustrate the principle of diastereoselectivity in epoxide ring-opening reactions. rsc.org

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Determining the absolute configuration of a chiral molecule is a critical task in stereochemistry. Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are powerful non-destructive methods for this purpose. morressier.comnih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. kud.ac.inslideshare.net An ORD spectrum is a plot of specific rotation versus wavelength. In regions away from an absorption band, the rotation changes gradually, but near a chromophore's absorption maximum, it undergoes rapid changes, producing a characteristic peak and trough. This phenomenon is known as the Cotton effect. libretexts.org A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. libretexts.org

Electronic Circular Dichroism (ECD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. morressier.com An ECD spectrum is a plot of this difference (Δε = εL - εR) versus wavelength. Like ORD, ECD signals are only observed in the absorption regions of a chromophore and can be positive or negative, also referred to as Cotton effects. nih.gov

For aryl-oxiranes such as this compound, the phenyl groups act as chromophores, giving rise to characteristic ECD and ORD signals in the UV region. The absolute configuration of an enantiomer can be determined by comparing its experimentally measured ECD or ORD spectrum with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). nih.govnih.gov A match between the experimental spectrum and the calculated spectrum for the (R) or (S) configuration allows for an unambiguous assignment of the absolute stereochemistry. researchgate.net This approach has been successfully applied to many chiral oxiranes, including methyl oxirane and styrene oxide. morressier.comnih.govnih.govunits.it

The following table presents a comparison of experimental and calculated ECD data for (R)-methyloxirane, a simple chiral epoxide, illustrating how this technique is used for stereochemical assignment.

| Transition | Experimental λ (nm) | Calculated λ (nm) (TD-DFT/CAM-B3LYP) | Experimental Sign of Cotton Effect | Calculated Rotatory Strength (R, cgs) |

|---|---|---|---|---|

| n → σ* | ~171 | 173.3 | Negative | -1.7 |

| n → Rydberg | ~158 | 159.1 | Positive | +6.1 |

Data for (R)-methyloxirane is provided as a representative example of stereochemical assignment using ECD spectroscopy. nih.gov

Computational and Theoretical Studies on 2 Diphenylmethyl Oxirane

Quantum Mechanical (Ab Initio and Density Functional Theory) Calculations

Quantum mechanical (QM) methods, including Ab Initio and Density Functional Theory (DFT), are foundational to modern computational chemistry. Ab Initio methods derive results directly from theoretical principles without the inclusion of experimental data. DFT, a widely used QM method, calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost for many systems. acs.org These calculations are instrumental in determining the optimized geometry, electronic properties, and vibrational frequencies of molecules.

An analysis of the electronic structure of 2-(Diphenylmethyl)oxirane would reveal how electrons are distributed within the molecule, which is fundamental to understanding its stability and reactivity. DFT calculations can map the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species.

For epoxides, the C-O bonds of the strained three-membered ring are of particular interest. Computational analysis would likely show significant polarization of these bonds, rendering the carbon atoms electrophilic. In a molecule like this compound, the bulky diphenylmethyl group would exert significant electronic influence. The phenyl groups can engage in electron delocalization, which could stabilize transition states during chemical reactions, a phenomenon observed in studies of similar molecules like styrene (B11656) oxide. cjps.org This delocalization affects the charge distribution across the entire molecule, influencing the sites most susceptible to nucleophilic attack.

Table 1: Illustrative Electronic Properties of Substituted Epoxides from DFT Calculations Note: This table is a hypothetical representation based on typical values for analogous compounds, as specific data for this compound is not available.

| Property | Propylene (B89431) Oxide | Styrene Oxide | Hypothetical this compound |

|---|---|---|---|

| HOMO Energy (eV) | -7.1 | -6.8 | -6.7 |

| LUMO Energy (eV) | 1.5 | 0.9 | 0.7 |

| HOMO-LUMO Gap (eV) | 8.6 | 7.7 | 7.4 |

| Dipole Moment (Debye) | 1.9 | 1.8 | 2.1 |

For this compound, the key rotational degrees of freedom would be around the C-C bond connecting the oxirane ring to the diphenylmethyl carbon. DFT calculations would optimize the geometry of various starting conformations to find the local and global energy minima on the potential energy surface. The results would likely show that steric hindrance between the large phenyl groups and the oxirane ring dictates the most stable conformations. These studies provide insight into the population of different conformers at a given temperature and how the molecule's shape might influence its interaction with catalysts or biological targets.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping the detailed pathways of chemical reactions. For this compound, the most characteristic reaction is the ring-opening of the strained epoxide. This can occur under acidic, basic, or neutral conditions, often with different regioselectivity (i.e., which carbon atom is attacked). researchgate.netresearchgate.net

To model a reaction, chemists use computational methods to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For the ring-opening of an unsymmetrical epoxide like this compound, there are two potential sites for nucleophilic attack. Under acidic conditions, the oxygen is first protonated. The subsequent nucleophilic attack is complex, exhibiting characteristics of both SN1 and SN2 mechanisms. pressbooks.pub Computational studies on similar epoxides show that the positive charge in the protonated intermediate is better stabilized at the more substituted carbon atom. pressbooks.pubacs.org For this compound, this would be the carbon atom bearing the diphenylmethyl group. Consequently, nucleophilic attack would be predicted to occur preferentially at this site. DFT calculations can be used to model the transition states for attack at both carbons, and a comparison of their activation energies would provide a quantitative prediction of the regioselectivity. unicamp.br

Table 2: Illustrative Calculated Activation Energies for Acid-Catalyzed Ring-Opening of 2,2-Dimethyloxirane with H₂O Source: Adapted from principles discussed in computational studies of substituted epoxides. researchgate.net

| Site of Attack | Path | Activation Energy (kcal/mol, Gas Phase) | Activation Energy (kcal/mol, Aqueous) |

|---|---|---|---|

| Less Substituted Carbon (β) | SN2-like | 16.9 | 20.1 |

| More Substituted Carbon (α) | SN1-like | 15.3 | 17.5 |

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction mechanisms and energetics. rsc.org Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, like the Polarized Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which can stabilize charged species like transition states. acs.org Explicit models involve including individual solvent molecules in the calculation, which can reveal specific hydrogen-bonding interactions that might stabilize a transition state or intermediate. acs.orgresearchgate.net

For the ring-opening of this compound, a polar solvent would be expected to stabilize the charge separation that develops in the transition state, thereby lowering the activation energy and accelerating the reaction. Computational studies comparing gas-phase and solvated reaction profiles for other epoxides consistently show that solvation increases the reaction barrier for nucleophilic attack due to the strong solvation of the initial nucleophile, but it can also alter the relative stability of different transition states, thus influencing selectivity. acs.orgresearchgate.net

Prediction of Reactivity and Selectivity Profiles

Beyond studying specific reactions, computational chemistry can predict general reactivity trends. Reactivity descriptors derived from DFT, such as global hardness, softness, and electrophilicity indices, can quantify the reactivity of a molecule. Local reactivity descriptors, like Fukui functions, can predict which atoms within a molecule are most susceptible to electrophilic or nucleophilic attack.

For this compound, these descriptors would almost certainly identify the two carbon atoms of the oxirane ring as the primary electrophilic sites. The analysis would likely predict that the carbon atom attached to the diphenylmethyl group is the more reactive site under acidic conditions due to its ability to stabilize a partial positive charge. This predictive power allows chemists to hypothesize about the outcomes of reactions with various nucleophiles and under different conditions before carrying them out in a lab, accelerating the discovery of new synthetic methods. cjps.org

Electrophilicity and Nucleophilicity Parameters

The reactivity of organic molecules in polar reactions can be quantified using established scales of electrophilicity and nucleophilicity. One of the most comprehensive frameworks is Mayr's reactivity scale, which is based on the linear free-energy relationship:

log k = sN(N + E)

In this equation, k represents the reaction rate constant, E is the solvent-independent electrophilicity parameter of the electrophile, N is the nucleophilicity parameter, and sN is a nucleophile-specific sensitivity parameter. uni-muenchen.deuni-muenchen.de This equation allows for the prediction of reaction rates for a vast number of electrophile-nucleophile combinations. uni-muenchen.de

For this compound, the strained three-membered epoxide ring makes it susceptible to nucleophilic attack, meaning it primarily functions as an electrophile. The ring-opening reaction is initiated by a nucleophile attacking one of the electrophilic carbon atoms of the oxirane ring. However, specific experimentally determined electrophilicity (E) parameters for this compound are not cataloged in comprehensive databases such as Mayr's Database of Reactivity Parameters. lmu.de

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), are employed to calculate indices that describe a molecule's reactivity. These conceptual DFT-based descriptors include the electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). The global electrophilicity index (ω), defined as ω = μ²/2η, is particularly useful as it quantifies the stabilization in energy when a molecule acquires additional electronic charge from its environment. A higher ω value indicates a higher electrophilicity.

Computational studies on similar oxiranes, such as 2-(chloromethyl)oxirane, have utilized DFT calculations to investigate the potential energy surface of ring-opening reactions, confirming that the process follows an SN2-like mechanism. researchgate.net Similar theoretical investigations for this compound would involve calculating its electronic properties and modeling its reactions with a series of reference nucleophiles to determine its reactivity parameters.

Below is a table of hypothetical, yet plausible, DFT-calculated reactivity descriptors for this compound compared to related epoxide structures. Such data is foundational for comparing the intrinsic electrophilicity of these compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Chemical Hardness (η) | Global Electrophilicity (ω) (eV) |

| Oxirane | -7.5 | 1.5 | 4.5 | 1.00 |

| 2-Methyloxirane | -7.3 | 1.6 | 4.45 | 1.03 |

| 2-Phenyloxirane | -6.9 | 1.1 | 4.0 | 1.28 |

| This compound | -6.8 | 1.0 | 3.9 | 1.35 |

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical endeavors aimed at creating models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. chemrxiv.orgnih.gov These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental testing. A typical QSRR model takes the form of a mathematical equation that links calculated molecular descriptors to an observed or computed reactivity measure.

For this compound, a QSRR study could be designed to predict its rate of reaction with a specific class of nucleophiles. While no specific QSRR models for this compound are found in the surveyed literature, the methodology for creating such a model is well-established. nih.gov

The process would involve:

Defining a Training Set: A series of structurally related oxiranes, including this compound and its derivatives with various substituents, would be selected.

Calculating Molecular Descriptors: For each molecule in the set, a range of descriptors would be calculated. These can include:

Steric descriptors: Such as molecular volume or the percent buried volume (%Vbur), which quantifies the steric hindrance around the reaction center. chemrxiv.org

Electronic descriptors: Such as partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

Topological and constitutional descriptors: Which describe the connectivity and composition of the molecule.

Developing a Model: Using statistical techniques like Multiple Linear Regression (MLR), a relationship is established between the most influential descriptors and the reactivity data (e.g., experimentally measured or computationally calculated reaction rate constants). nih.gov

A hypothetical QSRR model for the ring-opening of substituted oxiranes might yield an equation like:

log(k) = c₀ + c₁(σ) + c₂(ELUMO) + c₃(qCα)

where log(k) is the logarithm of the reaction rate, σ is a substituent constant (like Hammett or Taft parameters), ELUMO is the energy of the Lowest Unoccupied Molecular Orbital, qCα is the partial charge on the attacked carbon, and c₀-c₃ are coefficients determined by the regression analysis.

The following table illustrates the type of data that would be used to build such a QSRR model.

| Oxirane Derivative | LUMO Energy (eV) | Partial Charge on Cα (a.u.) | Steric Factor (Vbur) | log(k_predicted) |

| 2-Phenyloxirane | 1.1 | +0.15 | 25.5 | -4.5 |

| 2-(4-Nitrophenyl)oxirane | 0.8 | +0.18 | 26.1 | -3.8 |

| 2-(4-Methoxyphenyl)oxirane | 1.3 | +0.13 | 27.2 | -5.1 |

| This compound | 1.0 | +0.16 | 35.4 | -4.2 |

This table contains hypothetical data for illustrative purposes. The log(k_predicted) values are derived from a hypothetical QSRR model to demonstrate the concept.

Such models, once validated, can be powerful tools for the in silico screening of new compounds and for gaining a deeper understanding of the structural factors that govern chemical reactivity. nih.gov

Applications of 2 Diphenylmethyl Oxirane in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The diphenylmethyl group of 2-(diphenylmethyl)oxirane introduces significant steric bulk and specific stereochemical properties, making it a unique starting point for constructing sophisticated molecular frameworks. The reactivity of its oxirane ring allows for controlled elaboration into more complex structures.

Synthesis of Polyols and Substituted Propanediols

A primary application of oxiranes in organic synthesis is their conversion to 1,2-diols through hydrolytic ring-opening. This reaction is a cornerstone for the synthesis of polyols and their derivatives. In the case of substituted diphenylmethyloxiranes, this transformation provides a direct route to substituted β,β'-diphenylpropane-1,2-diols. These diol structures are significant core units in a number of biologically active compounds. google.com

For instance, the synthesis of (2R,3R)-3-(3,4-dichlorophenyl)-3-phenylpropan-1,2-diol can be achieved from a correspondingly substituted diphenylmethyloxirane. google.com The general mechanism involves the nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a diol upon workup. This ring-opening can be catalyzed by either acid or base, and the regioselectivity is influenced by both electronic and steric factors. researchgate.netzapjournals.com

Table 1: Synthesis of a Substituted Propanediol from a Diphenylmethyloxirane Derivative

| Starting Material | Product | Significance | Reference |

| (S)-2-((S)-(3,4-Dichlorophenyl)(phenyl)methyl)oxirane | (2R,3R)-3-(3,4-dichlorophenyl)-3-phenylpropan-1,2-diol | Key chiral intermediate in the synthesis of bioactive molecules. google.com | google.com |

Incorporation into Macrocyclic and Heterocyclic Systems

The high reactivity of the oxirane ring makes it an excellent functional group for initiating the construction of larger, more complex ring systems. chim.it While the direct incorporation of this compound into macrocycles is not extensively detailed, the principles of epoxide chemistry are widely applied in macrocyclization strategies. nih.govnih.govcore.ac.uk The ring-opening of the epoxide by a dinucleophile or by an intramolecular nucleophile on a tethered chain is a common strategy for forming heterocyclic and macrocyclic structures.

A notable example of its use in forming a complex heterocyclic system is found in the synthesis of the antidepressant drug (+)-Sertraline. google.comgoogle.com In this multi-step synthesis, a chiral substituted diphenylmethyloxirane is first converted to the corresponding diol. This diol is then subjected to a series of transformations, including oxidation, olefination, and hydrogenation, to build the necessary precursors for the eventual cyclization into the final tetrahydronaphthalene heterocyclic core of Sertraline. google.comgoogle.com This demonstrates the role of the oxirane as a foundational building block, providing the core stereochemistry and carbon framework that is elaborated into the final complex heterocyclic product.

Intermediates in the Synthesis of Bioactive Compounds and Pharmaceuticals

The diphenylmethyl moiety is a key structural feature in numerous pharmaceutical agents. google.com Consequently, this compound and its derivatives serve as crucial intermediates for introducing this pharmacophore in a stereocontrolled manner.

Precursors for Drug Candidates and Analogues (e.g., Sertraline, Modafinil)

Sertraline: One of the most significant applications of a substituted this compound is as a key chiral intermediate in the enantioselective synthesis of (+)-Sertraline. google.com Sertraline is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat depression and other conditions. The synthesis utilizes a specific enantiomer, (S)-2-((S)-(3,4-Dichlorophenyl)(phenyl)methyl) oxirane, to establish the correct stereochemistry early in the synthetic sequence. This chiral epoxide is converted to a diol, which is then carried forward through several steps to yield the final active pharmaceutical ingredient. google.com This pathway highlights the importance of the oxirane as a precursor for setting the two contiguous stereocenters that are crucial for the drug's therapeutic activity.

Table 2: Role of a this compound Derivative in the Synthesis of (+)-Sertraline

| Precursor | Key Intermediate | Final Product | Therapeutic Class | Reference |

| (S)-2-((S)-(3,4-Dichlorophenyl)(phenyl)methyl)oxirane | (2R,3R)-3-(3,4-dichlorophenyl)-3-phenylpropan-1,2-diol | (+)-Sertraline | Antidepressant (SSRI) | google.comgoogle.com |

Modafinil: Modafinil, a wakefulness-promoting agent, also contains a diphenylmethyl (or benzhydryl) group. However, established synthetic routes to Modafinil, 2-[(diphenylmethyl)sulfinyl]acetamide, typically start from precursors such as benzhydrol or 2-[(diphenylmethyl)thio]acetamide. nih.govgoogle.comgoogle.comnih.gov In these syntheses, the diphenylmethyl group is already attached to a sulfur-containing moiety, which is later oxidized. While the diphenylmethyl structural unit is common to both this compound and Modafinil, the reviewed literature does not describe a synthetic pathway to Modafinil that utilizes this compound as a direct starting material.

Role in Chiral Intermediate Production for Fine Chemicals

The production of single-enantiomer compounds is critical in the fine chemical and pharmaceutical industries, as different stereoisomers of a molecule can have vastly different biological activities. Chiral epoxides are premier building blocks for asymmetric synthesis because they can be prepared in high enantiomeric purity and their ring can be opened with high regio- and stereoselectivity. rsc.orgmdpi.com

The enantioselective synthesis of (+)-Sertraline from a chiral substituted this compound is a prime example of this principle. google.comgoogle.com The process involves a kinetic resolution step to obtain the desired chiral oxirane from a racemic mixture, which then imparts its stereochemistry to the final product. This ability to transfer chirality makes this compound derivatives highly valuable for producing complex, optically active fine chemicals.

Advanced Materials and Polymer Chemistry Applications

The ring-opening polymerization (ROP) of oxiranes is a major industrial process for the production of polyethers. mdpi.com This polymerization can be initiated by cationic, anionic, or coordination catalysts. While simple oxiranes like ethylene (B1197577) oxide and propylene (B89431) oxide are the most common monomers, the polymerization of more complex, substituted oxiranes allows for the synthesis of polymers with specialized properties. rsc.orgresearchgate.netresearchgate.net

Theoretically, this compound could undergo ring-opening polymerization to yield a polyether with bulky diphenylmethyl side chains. These large, aromatic side groups would be expected to significantly influence the properties of the resulting polymer, likely increasing its glass transition temperature (Tg), altering its solubility, and potentially imparting unique optical or mechanical properties.

However, the polymerization of bulkily substituted oxiranes can be challenging due to steric hindrance, which can lower the reactivity of the monomer. researchgate.net For example, studies on other 2,3-disubstituted oxiranes have shown that some monomers with bulky groups polymerize well, while others fail to polymerize and instead form small cyclic molecules. rsc.orgresearchgate.netresearchgate.net The successful polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane demonstrates that even highly substituted oxiranes can form polymers, suggesting that a similar process for this compound may be feasible under appropriate catalytic conditions. rsc.orgresearchgate.net Such polymers could have potential applications as specialty plastics or functional materials, although specific research into the polymerization of this compound itself is not widely documented.

Monomer in Polymer Synthesis

The synthesis of polymers from oxirane monomers typically proceeds via ring-opening polymerization (ROP). This process can be initiated by cationic, anionic, or coordination catalysts, leading to the formation of polyethers. While the polymerization of simple oxiranes like ethylene oxide is well-established, the polymerization of bulkier, substituted oxiranes presents both challenges and opportunities. acs.orgmdpi.com

The bulky diphenylmethyl group in this compound is expected to significantly influence its polymerization behavior. Steric hindrance can affect the reactivity of the monomer and the stereochemistry of the resulting polymer. acs.org Cationic ring-opening polymerization (CROP) is a common method for polymerizing substituted oxiranes. acs.orgmdpi.com In this process, a cationic initiator attacks the oxygen atom of the oxirane ring, leading to ring opening and the formation of a propagating cationic species.

| Initiator Type | Mechanism | Potential Polymer Architecture | Key Considerations |

|---|---|---|---|

| Cationic | Ring-opening polymerization | Linear or branched polyethers | Steric hindrance from the diphenylmethyl group may affect reaction rate and polymer molecular weight. acs.org |

| Anionic | Ring-opening polymerization | Linear polyethers | Requires a strong nucleophilic initiator. |

| Coordination | Coordination-insertion mechanism | Stereoregular polyethers | Catalyst choice is crucial for controlling stereochemistry. |

Research on the polymerization of other sterically hindered 2,3-disubstituted oxiranes has shown that the resulting polymers can adopt unique conformations, such as stiff, stretched structures, due to intramolecular interactions between side chains. acs.orgresearchgate.netrsc.org For instance, the polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane using a cationic initiator resulted in a polymer with a distinct π-stacked structure. acs.orgresearchgate.netrsc.org It is conceivable that the phenyl groups of this compound could similarly lead to polymers with interesting conformational and physical properties. However, it is also noted that some bulky oxiranes fail to polymerize and instead form small molecules. acs.orgresearchgate.netrsc.org

Role in Cross-Coupling Reactions and Polymer Modification

The oxirane ring is a versatile functional group that can participate in various chemical transformations, including cross-coupling reactions. Palladium-catalyzed reactions of epoxides have been reported, demonstrating the potential for C-C bond formation. acs.orgresearchgate.netacs.orgnih.govresearchgate.net For example, palladium-catalyzed intermolecular Heck-type reactions of epoxides with alkenes have been developed. acs.orgresearchgate.net These reactions proceed via the in-situ conversion of the epoxide to a β-halohydrin, followed by the generation of an alkyl radical that adds to the alkene. acs.org

While direct involvement of this compound in such reactions has not been specifically documented in the provided search results, the general reactivity of epoxides in palladium-catalyzed couplings suggests its potential as a substrate. The diphenylmethyl group could influence the regioselectivity of the ring-opening and subsequent coupling.

In the context of polymer modification, the oxirane ring of this compound can be utilized to introduce the diphenylmethyl functionality onto existing polymer backbones. This can be achieved through "grafting to" methods, where a pre-formed polymer with reactive sites reacts with the oxirane. The ring-opening of the epoxide by nucleophilic groups on a polymer chain would result in a graft copolymer with pendant diphenylmethyl groups.

| Modification Strategy | Description | Potential Outcome | Relevant Concepts |

|---|---|---|---|

| Grafting To | Attaching this compound to a pre-existing polymer backbone with reactive sites. | Introduction of bulky, hydrophobic diphenylmethyl groups, potentially altering the polymer's physical and chemical properties. | Polymer grafting, nucleophilic ring-opening. |

| Post-polymerization Modification | Chemical transformation of a polymer containing this compound units. | Further functionalization of the polymer through reactions of the diphenylmethyl group or the secondary alcohol formed after ring-opening. | Functional polymers, polymer analogous reactions. |

The introduction of the bulky and hydrophobic diphenylmethyl groups could significantly alter the properties of the parent polymer, such as its solubility, thermal stability, and mechanical properties. This approach offers a route to tailor the characteristics of commodity polymers for specialized applications.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for confirming the core structure of 2-(Diphenylmethyl)oxirane.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the diphenylmethyl group and the oxirane ring. The aromatic protons of the two phenyl groups would typically appear as a complex multiplet in the downfield region (approximately 7.2-7.4 ppm). The benzylic proton (CH-Ph₂) is expected to be a doublet, coupling with the adjacent proton on the oxirane ring. The protons on the oxirane ring itself are diastereotopic and are expected to show complex splitting patterns, typically appearing as multiplets in the range of 2.5-4.5 ppm rsc.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would show distinct signals for the carbons of the two phenyl rings, the benzylic carbon, and the two carbons of the oxirane ring. The aromatic carbons are expected to resonate in the region of 125-145 ppm. The benzylic carbon signal would appear further upfield, and the oxirane carbons would be found in the characteristic region for epoxides, typically between 40 and 60 ppm researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl Protons | 7.20 - 7.40 (m, 10H) | 127.0 - 142.0 |

| Diphenylmethyl CH | ~4.0 (d) | ~60.0 |

| Oxirane CH | ~3.2 (m) | ~52.0 |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from 1D NMR and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the benzylic proton and the adjacent oxirane proton, as well as between the protons within the oxirane ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This would be useful in confirming the proton network within the oxirane ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. HSQC or HMQC would be used to definitively assign the ¹³C signals for the protonated carbons in this compound by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations would be expected between the benzylic proton and the carbons of the phenyl rings, as well as the carbons of the oxirane ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques provide information about the spatial proximity of protons. For this compound, NOESY or ROESY could be used to determine the relative stereochemistry of the substituents on the oxirane ring by observing through-space interactions between the protons of the diphenylmethyl group and the protons on the oxirane ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₅H₁₄O), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O |

| Calculated Exact Mass | 210.1045 u |

Note: The expected ion will depend on the ionization technique used.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. The fragmentation of this compound would likely involve cleavage of the oxirane ring and fragmentation of the diphenylmethyl group. A characteristic fragment would be the tropylium ion at m/z 91, resulting from the benzyl moiety, and the diphenylmethyl cation at m/z 167 nih.gov.

Table 3: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound

| m/z | Proposed Fragment Structure |

|---|---|

| 167 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: These are predicted fragmentation patterns. The actual fragmentation will depend on the ionization method and collision energy.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H bonds of the aromatic rings and the aliphatic backbone, the C-O-C stretching of the ether-like oxirane ring, and the C=C stretching of the aromatic rings. The characteristic asymmetric stretching of the epoxide ring is expected around 1250 cm⁻¹, and the ring "breathing" vibrations can be observed in the 950-810 cm⁻¹ region researchgate.netnih.gov.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. The Raman spectrum of this compound would also show characteristic bands for the aromatic rings, which are typically strong in Raman spectra. The symmetric "breathing" mode of the oxirane ring, often weak in the IR spectrum, is expected to be a strong band in the Raman spectrum around 1260 cm⁻¹ researchgate.net.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| Aromatic C=C Stretch | 1600, 1450 | 1600, 1450 |

| Oxirane Ring Asymmetric Stretch | ~1250 | Weak |

Note: These are general ranges for the expected vibrational modes.

Characteristic Vibrational Modes of Oxirane and Diphenylmethyl Moieties

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectrum is a composite of the distinct vibrational modes originating from the strained oxirane ring and the bulky diphenylmethyl group.

The oxirane moiety exhibits several key vibrational modes that are hallmarks of the three-membered ring structure. spectroscopyonline.com A prominent feature in the IR spectrum is the symmetric ring breathing mode, where all three ring bonds stretch and contract in phase, typically appearing in the 1280–1230 cm⁻¹ region. spectroscopyonline.com This mode is also active in the Raman spectrum, often observed around 1254 cm⁻¹. researchgate.netoceanoptics.com Additionally, two other significant ring vibrations include the asymmetric C-O-C stretch (950–810 cm⁻¹) and the symmetric C-O-C stretch (880–750 cm⁻¹), both of which are typically strong in the IR spectrum. spectroscopyonline.com The C-H stretching vibrations of the hydrogens attached to the epoxy ring are also identifiable, often appearing at higher frequencies, around 3056 cm⁻¹. nih.gov

The diphenylmethyl moiety contributes a set of vibrational modes characteristic of monosubstituted phenyl rings and a methine (-CH-) bridge. The analysis of a similar molecule, diphenylmethane, provides a reliable reference for these assignments. nih.govresearchgate.net The phenyl rings give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and multiple C=C stretching vibrations within the 1610-1450 cm⁻¹ range. The methine C-H stretching vibration is typically found in the 2900-3000 cm⁻¹ region. Out-of-plane C-H bending vibrations of the phenyl groups are also prominent in the lower frequency region (below 900 cm⁻¹).

The table below summarizes the principal vibrational modes for this compound.

| Vibrational Mode | Moiety | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | Diphenylmethyl | > 3000 | IR & Raman |

| Oxirane C-H Stretch | Oxirane | ~3056 | IR |

| Methine C-H Stretch | Diphenylmethyl | 2900 - 3000 | IR & Raman |

| Aromatic C=C Stretch | Diphenylmethyl | 1610 - 1450 | IR & Raman |

| Ring Breathing | Oxirane | 1280 - 1230 | IR |

| Ring Breathing | Oxirane | ~1254 | Raman |

| Asymmetric C-O-C Stretch | Oxirane | 950 - 810 | IR |

| Symmetric C-O-C Stretch | Oxirane | 880 - 750 | IR |

Conformational Analysis via Linear Polarized IR and Raman Spectroscopy

The conformational flexibility of this compound is primarily dictated by the rotation of the two phenyl rings around the bonds connecting them to the central methine carbon. Linear polarized IR and Raman spectroscopy are advanced techniques capable of probing the orientation of specific molecular groups, thereby providing insight into the molecule's preferred conformation.

This methodology relies on the principle of dichroism, where the absorption or scattering of polarized light is dependent on the orientation of the molecule's transition dipoles relative to the polarization axis of the incident light. For a conformational analysis, a sample is typically oriented, for instance, by stretching it within a polymer matrix like polyethylene oxide. nih.gov Polarized IR or Raman spectra are then recorded with the light polarized parallel and perpendicular to the orientation axis.

The dichroic ratio (R), defined as the ratio of the absorbance (or scattering intensity) parallel to the axis to that perpendicular to the axis, is calculated for specific vibrational bands. By analyzing the dichroic ratios of bands corresponding to the phenyl rings and comparing them to theoretical models of different conformers, the average orientation of the phenyl groups can be deduced. nih.gov For this compound, this would allow for the determination of the dihedral angles of the phenyl rings relative to the rest of the molecule, revealing whether the rings adopt a symmetric "propeller" or a more asymmetric conformation in the oriented state.

X-ray Crystallography for Solid-State Structure Determination

While a public crystal structure for this compound is not available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. The technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation as it exists in the crystal lattice.